molecular formula C17H16Cl2N2O4S2 B2919387 ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864858-17-3

ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2919387
CAS No.: 864858-17-3
M. Wt: 447.35
InChI Key: ZSVRGDPKTZYWRM-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene ring (a sulfur-containing five-membered aromatic ring) with a pyridine ring (a nitrogen-containing six-membered aromatic system). The compound is substituted at three key positions:

  • Position 2: A 2,5-dichlorothiophene-3-amido group, introducing electron-withdrawing chlorine atoms and a planar aromatic thiophene moiety.
  • Position 3: An ethyl ester group, which may enhance bioavailability by acting as a prodrug motif.
  • Position 6: An acetyl group, contributing to steric and electronic effects that could influence molecular conformation or metabolic stability.

This compound is hypothesized to have applications in medicinal chemistry due to structural similarities to other thienopyridine derivatives, which are often investigated for kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S2/c1-3-25-17(24)13-9-4-5-21(8(2)22)7-11(9)26-16(13)20-15(23)10-6-12(18)27-14(10)19/h6H,3-5,7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVRGDPKTZYWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Amidation with 2,5-Dichlorothiophene-3-Amine: The amide bond formation can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction between the carboxylic acid group and the amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It features a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole moiety. Note that the information is intended for research purposes only and should not be used for human or veterinary applications.

Chemical Structure and Synthesis

The molecular formula for 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is C21H19ClN4O3S. The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters.
  • Attachment of the 3,4-Dimethoxyphenyl Group : A nucleophilic aromatic substitution reaction is employed.
  • Benzamide Formation : The final coupling with 2-chlorobenzoyl chloride occurs in the presence of a base like triethylamine.

Industrial production involves similar synthetic routes optimized for a larger scale, such as continuous flow reactors and automated purification systems.

Mechanism of Action

The mechanism by which ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, we compare it with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound Thieno[2,3-c]pyridine 2: 2,5-dichlorothiophene-3-amido; 3: ethyl ester; 6: acetyl ~481.3 High lipophilicity (Cl groups), potential for targeted interactions
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 2: amino; 3: ethyl ester; 6: boc ~326.4 Lab chemical; boc group enhances stability for synthetic intermediates
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2: trimethoxybenzylidene; 3: ethyl ester; 7: methyl ~575.0 Crystalline (density: 1.307 g/cm³); extended π-conjugation for planar packing

Structural and Electronic Differences

Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound offers a sulfur-nitrogen aromatic system, distinct from the thiazolo[3,2-a]pyrimidine in ’s compound, which incorporates a thiazole ring fused to pyrimidine . The sulfur atom in thiophene (target compound) vs.

Substituent Effects: The 2,5-dichlorothiophene-3-amido group introduces electron-withdrawing Cl atoms, increasing lipophilicity and possibly enhancing membrane permeability compared to the amino group in ’s compound . The trimethoxybenzylidene group in ’s compound creates a bulky, planar substituent that promotes crystallinity and π-π stacking, whereas the acetyl group in the target compound may reduce steric hindrance .

Functional Groups :

  • Ethyl esters are common in all three compounds, suggesting shared strategies for improving solubility or prodrug activation.
  • The boc group in ’s compound serves as a protective group for amines, contrasting with the acetyl group in the target compound, which is more stable under physiological conditions .

Biological Activity

Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thieno[2,3-c]pyridine core integrated with a dichlorothiophene moiety and an acetyl group, which may contribute to its reactivity and biological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C16H17Cl2N3O3S
  • Molecular Weight : 403.36 g/mol
  • Structural Features : The compound contains several functional groups, including amide and carboxylate, which are known to influence biological interactions.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC16H17Cl2N3O3S
Molecular Weight403.36 g/mol
CAS Number[Not available]

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-c]pyridine demonstrate activity against various bacterial strains by inhibiting key metabolic pathways essential for bacterial growth.

Anticancer Activity

The structural similarity of this compound to known anticancer agents suggests potential efficacy against cancer cell lines. Preliminary studies indicate that thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals . Further research is warranted to elucidate the specific mechanisms involved.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thieno[2,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Evaluation of Anticancer Properties :
    • In vitro assays demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. Mechanistic studies suggested that this effect might be mediated through the downregulation of cyclin D1 and upregulation of p53 expression levels .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors due to its unique structural features. The presence of the amide group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

MechanismDescription
Enzyme InhibitionPotential inhibition of bacterial enzymes critical for cell wall synthesis.
Apoptosis InductionActivation of caspases leading to programmed cell death in cancer cells.
Cell Cycle RegulationModulation of cyclins affecting cell proliferation rates.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this thienopyridine derivative, and what methodological considerations are critical for yield optimization?

  • Answer : Multi-step synthesis involving condensation and cyclization reactions is typical for such heterocyclic systems. For example, analogous compounds (e.g., thiophene-pyridine hybrids) are synthesized via:

Boc-protection of amine groups to prevent side reactions during coupling steps .

Amide bond formation between thiophene-3-carboxylic acid derivatives and pyridine intermediates using coupling agents like EDCI or HOBt .

Cyclization under acidic or basic conditions to form the fused thieno[2,3-c]pyridine core .

  • Key Considerations :
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Optimize stoichiometry of dichlorothiophene and pyridine precursors to avoid byproducts.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl, dichlorothiophene) and amide bond formation .
  • Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for chlorine-containing fragments .
  • X-ray Crystallography : Resolve conformational ambiguities in the fused heterocyclic system (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 precaution) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under dry conditions at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Answer :

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity at the acetyl or dichlorothiophene moieties .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives with favorable binding affinities .
  • ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability early in the design phase .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?

  • Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the amide bond) causing peak splitting .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in the thienopyridine core and confirm spatial proximity of substituents .
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., ethyl thieno[2,3-c]pyridine carboxylates) in public databases (PubChem, Reaxys) .

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Answer :

  • DOE (Design of Experiments) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., p-TsOH) to identify optimal parameters .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency via controlled dielectric heating .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formations and adjust conditions dynamically .

Q. What mechanistic insights explain side-product formation during amide coupling, and how can they be mitigated?

  • Answer :

  • Mechanism : Competing acylation at the pyridine nitrogen or overactivation of the carboxylic acid leading to symmetrical anhydrides .
  • Mitigation :
  • Use coupling agents with lower propensity for racemization (e.g., DCC instead of EDCI).
  • Add catalytic DMAP to accelerate amide bond formation and suppress side reactions .

Q. How should researchers design stability studies to evaluate this compound’s degradation under varying pH and temperature conditions?

  • Answer :

  • Forced Degradation : Expose the compound to:
  • Acidic/alkaline buffers (pH 1–13) at 37°C for 24–72 hours.
  • Oxidative stress (3% H₂O₂) and UV light (ICH Q1B guidelines) .
  • Analytical Endpoints : Monitor degradation via HPLC-MS to identify major breakdown products (e.g., hydrolysis of the ester or amide groups) .

Methodological Notes

  • Data Interpretation : Cross-validate spectral and crystallographic data with computational models to resolve structural ambiguities .
  • Safety Compliance : Adhere to COSHH regulations for hazardous chemical handling, including waste disposal and exposure monitoring .
  • Theoretical Frameworks : Link synthetic and analytical workflows to conceptual frameworks in heterocyclic chemistry (e.g., Baldwin’s rules for cyclization) .

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